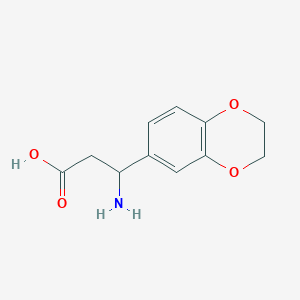

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

説明

The compound 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a derivative of amino acids where the amino group is attached to a 2,3-dihydro-1,4-benzodioxin nucleus. This structure is of interest due to the potential pharmacological properties that the benzodioxin group may impart to the molecule. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and properties.

Synthesis Analysis

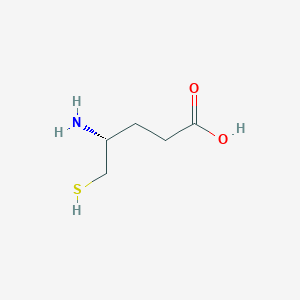

The synthesis of related compounds, specifically racemic 2-amino-3-(heteroaryl)propanoic acids with a furan or thiophene nucleus, has been reported. These compounds were synthesized with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, in the presence of iron dust as a catalyst. This method avoids the hydrogenolysis of bromine on the thiophene nucleus, which is a common issue in such reactions .

Molecular Structure Analysis

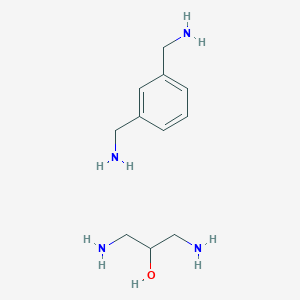

While the papers do not directly analyze the molecular structure of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, they do discuss the structural characterization of similar compounds. For instance, novel co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl)amino]cyclohexanol with various hydroxyl benzoic acids were characterized using X-ray single-crystal analysis, fluorescence spectroscopy, and thermal analysis. These studies revealed a three-dimensional hydrogen-bonded network and a two-dimensional molecular scaffolding motif within the crystal lattice .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. However, they do describe the fluorescence derivatization of amino acids, where a naphthalene derivative was coupled to the amino group of amino acids, resulting in strongly fluorescent derivatives. These derivatives were further reacted to form blue benzo[a]phenoxazinium conjugates with strong fluorescence and good quantum yields, which are useful in biological assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are not directly discussed in the provided papers. However, the solubility of similar compounds was studied, and it was found that co-crystallization strategies could enhance the solubility of the compounds. The solubility followed the order of the co-crystals formed with different organic acids . This information could be relevant when considering the solubility and formulation of the compound of interest.

科学的研究の応用

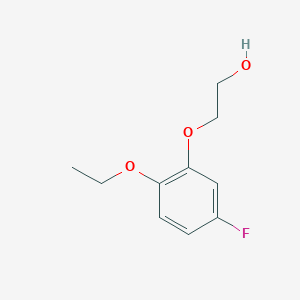

Anti-Inflammatory Activity : The compound has been studied for its anti-inflammatory properties. Vazquez et al. (1997) synthesized racemic (R,S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its R and S enantiomers, finding notable anti-inflammatory activity, comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).

Bacterial Biofilm Inhibition and Cytotoxicity : Abbasi et al. (2020) researched the compound's ability to inhibit bacterial biofilms and its cytotoxicity. They found that certain derivatives exhibited significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity (Abbasi et al., 2020).

Anticonvulsant Activity : Research by Arustamyan et al. (2019) explored the anticonvulsant activity of amino amides and amino esters based on this compound, contributing to potential applications in the treatment of convulsions (Arustamyan et al., 2019).

Antibacterial and Antifungal Agents : A study by Abbasi et al. (2020) synthesized derivatives of the compound as potential antibacterial and antifungal agents. Some compounds showed considerable antimicrobial potential with low hemolytic activity, suggesting their use in treating infections (Abbasi et al., 2020).

Antibacterial Agents and Enzyme Inhibitors : Another study by Abbasi et al. (2017) synthesized N-Substituted derivatives of the compound as potent antibacterial agents and moderate enzyme inhibitors. This highlights its potential use in treating bacterial infections and as an enzyme-targeting drug (Abbasi et al., 2017).

Synthesis of Antidiabetic Agents : Abbasi et al. (2023) explored the synthesis of derivatives of this compound as anti-diabetic agents. The study found weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a potential therapeutic application for type-2 diabetes (Abbasi, Parveen, & Rehman, 2023).

Safety And Hazards

特性

IUPAC Name |

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGUEQZBLIGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393426 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

CAS RN |

138621-63-3 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

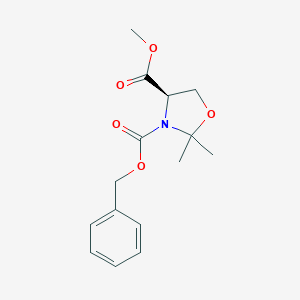

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)